molecular formula C8H12BN3O3 B14081537 (2-(Morpholin-2-yl)pyrimidin-5-yl)boronic acid

(2-(Morpholin-2-yl)pyrimidin-5-yl)boronic acid

Cat. No.: B14081537
M. Wt: 209.01 g/mol
InChI Key: NNLNGUQAACUADJ-UHFFFAOYSA-N
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Description

(2-(Morpholin-2-yl)pyrimidin-5-yl)boronic acid is a boronic acid derivative with the molecular formula C8H12BN3O3 and a molecular weight of 209.01 g/mol . This compound is known for its utility in various chemical reactions, particularly in the field of organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(Morpholin-2-yl)pyrimidin-5-yl)boronic acid typically involves the reaction of a pyrimidine derivative with a boronic acid reagent. One common method is the Suzuki-Miyaura coupling reaction, which involves the cross-coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst . The reaction conditions often include a base such as potassium carbonate and a solvent like toluene or ethanol.

Industrial Production Methods

Industrial production of this compound may involve bulk synthesis techniques, including continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can further optimize the production process .

Chemical Reactions Analysis

Types of Reactions

(2-(Morpholin-2-yl)pyrimidin-5-yl)boronic acid undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding boronic esters or acids.

    Reduction: Reduction reactions can convert it into different boron-containing compounds.

    Substitution: It can participate in nucleophilic substitution reactions, where the boronic acid group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Conditions typically involve the use of bases like sodium hydroxide or potassium carbonate and solvents such as dichloromethane or acetonitrile.

Major Products

The major products formed from these reactions include boronic esters, boronic acids, and various substituted pyrimidine derivatives .

Scientific Research Applications

(2-(Morpholin-2-yl)pyrimidin-5-yl)boronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2-(Morpholin-2-yl)pyrimidin-5-yl)boronic acid involves its interaction with molecular targets such as enzymes and receptors. The boronic acid group can form reversible covalent bonds with active site residues in enzymes, thereby inhibiting their activity. This interaction is crucial in the design of enzyme inhibitors for therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

  • (2-(Morpholin-2-yl)pyrimidin-4-yl)boronic acid
  • (2-(Morpholin-2-yl)pyrimidin-6-yl)boronic acid
  • (2-(Morpholin-2-yl)pyrimidin-3-yl)boronic acid

Uniqueness

(2-(Morpholin-2-yl)pyrimidin-5-yl)boronic acid is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C8H12BN3O3

Molecular Weight

209.01 g/mol

IUPAC Name

(2-morpholin-2-ylpyrimidin-5-yl)boronic acid

InChI

InChI=1S/C8H12BN3O3/c13-9(14)6-3-11-8(12-4-6)7-5-10-1-2-15-7/h3-4,7,10,13-14H,1-2,5H2

InChI Key

NNLNGUQAACUADJ-UHFFFAOYSA-N

Canonical SMILES

B(C1=CN=C(N=C1)C2CNCCO2)(O)O

Origin of Product

United States

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